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L2H2-6OTD intermediate-3

Cat. No.: B12375840
M. Wt: 615.6 g/mol
InChI Key: DATABLNFUGRURX-UXHICEINSA-N
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Description

L2H2-6OTD intermediate-3 is a specialized chemical compound that serves as a precursor in the laboratory synthesis of more complex molecules. medchemexpress.comaffinanotech.cominvivochem.com Its primary significance lies in its application for creating telomestatin (B1682999) analogs, such as L2H2-6OTD, which are investigated for their potential in cancer therapy. medchemexpress.comaffinanotech.commedchemexpress.com

Macrocyclic hexaoxazoles are a class of organic molecules characterized by a large ring structure containing six oxazole (B20620) rings. nih.govnih.gov These scaffolds are of significant interest in medicinal chemistry due to their ability to selectively bind to G-quadruplex DNA structures. nih.govpreprints.org this compound is an essential component in the construction of these elaborate macrocycles. medchemexpress.cominvivochem.commedchemexpress.eu The synthesis of these complex molecules is a multi-step process, and intermediates like this compound are foundational to building the final, active compound. rsc.org The structure of the final macrocycle, including the arrangement of the oxazole rings and any side chains, is critical to its biological activity. clockss.orgmdpi.com

G-quadruplexes are unique, four-stranded DNA structures that can form in guanine-rich sequences of the genome, such as those found at the ends of chromosomes (telomeres) and in the promoter regions of some oncogenes. mdpi.comnih.gov The formation and stabilization of these structures can interfere with key cellular processes, like telomere maintenance by the enzyme telomerase, which is overactive in many cancer cells. glpbio.comscispace.com

Macrocyclic oxazoles, including derivatives of telomestatin, are a promising class of compounds because they can bind to and stabilize G-quadruplexes. nih.govnih.gov This stabilization can inhibit telomerase activity, leading to the shortening of telomeres and ultimately, cell death in cancer cells. scispace.comnih.gov The planar, aromatic surface of the macrocyclic scaffold is well-suited for stacking on the flat G-quartets of the G-quadruplex structure, contributing to a strong and selective interaction. nih.gov this compound is therefore a vital precursor for developing these G-quadruplex-targeting agents. medchemexpress.cominvivochem.com

Academic research involving this compound is primarily focused on the synthesis and evaluation of novel G-quadruplex ligands. Researchers are exploring how modifications to the macrocyclic hexaoxazole structure, which are built upon intermediates like this compound, can enhance their binding affinity, selectivity, and efficacy.

One major research direction is the synthesis of dimeric and multimeric forms of L2H2-6OTD. nih.govnsf.gov For example, a dimer of L2H2-6OTD was synthesized and shown to interact with long telomeric DNA by inducing an anti-parallel G-quadruplex structure. nih.govresearchgate.net This dimeric compound demonstrated more efficient stabilization of long telomeric DNA compared to its monomeric counterpart. nih.govresearchgate.net

Another area of investigation involves modifying the side chains of the macrocyclic structure to improve interactions with the grooves of the G-quadruplex. mdpi.comcore.ac.uk By introducing different functional groups, scientists aim to create ligands with enhanced specificity for particular G-quadruplex topologies. mdpi.com

The ultimate goal of this research is to develop potent and selective G-quadruplex-targeted drugs for cancer therapy. mdpi.commdpi.com The data gathered from these studies, including binding affinities and telomerase inhibition, are crucial for guiding the design of the next generation of anticancer agents.

Compound Description Key Findings Citations
This compound A key intermediate in the synthesis of L2H2-6OTD.Used for the preparation of L2H2-6OTD and can be used for ADC preparation. medchemexpress.comaffinanotech.cominvivochem.com
L2H2-6OTD A telomestatin analog.Exhibits telomerase inhibitory activity with an IC50 of 15 nM. medchemexpress.comnih.gov
L2H2-6OTD-dimer A dimer of the L2H2-6OTD monomer.Interacts with long telomeric DNA, inducing an anti-parallel G-quadruplex structure and showing more efficient stabilization than the monomer. nih.govresearchgate.net
Telomestatin A natural product isolated from Streptomyces anulatus.A potent G-quadruplex-interactive agent that inhibits telomerase. nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H37N5O10 B12375840 L2H2-6OTD intermediate-3

Properties

Molecular Formula

C29H37N5O10

Molecular Weight

615.6 g/mol

IUPAC Name

methyl 2-[2-[(1S)-2-hydroxy-1-[[(2R)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)hexanoyl]amino]ethyl]-1,3-oxazol-4-yl]-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C29H37N5O10/c1-29(2,3)44-27(38)30-13-9-8-12-19(34-28(39)43-15-18-10-6-5-7-11-18)23(36)31-20(14-35)24-32-21(16-41-24)25-33-22(17-42-25)26(37)40-4/h5-7,10-11,16-17,19-20,35H,8-9,12-15H2,1-4H3,(H,30,38)(H,31,36)(H,34,39)/t19-,20+/m1/s1

InChI Key

DATABLNFUGRURX-UXHICEINSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NCCCC[C@H](C(=O)N[C@@H](CO)C1=NC(=CO1)C2=NC(=CO2)C(=O)OC)NC(=O)OCC3=CC=CC=C3

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)NC(CO)C1=NC(=CO1)C2=NC(=CO2)C(=O)OC)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for L2h2 6otd Intermediate 3

Historical and Pioneering Synthetic Routes to L2H2-6OTD Intermediate-3

The development of synthetic routes to L2H2-6OTD and its intermediates is rooted in the broader field of creating telomestatin (B1682999) analogs. These macrocyclic hexaoxazole structures are designed to mimic the G4-binding properties of the natural product. medchemexpress.comnih.gov Early syntheses focused on establishing reliable methods for constructing the polyoxazole core and introducing the necessary side chains for macrocyclization and biological activity.

Key Precursors and Starting Materials in this compound Synthesis

The synthesis of complex molecules like L2H2-6OTD and its intermediates begins with carefully selected precursors. While specific details on the exact starting materials for "intermediate-3" are proprietary, the general synthesis of related L2H2-6OTD structures provides a clear blueprint. medchemexpress.eumedchemexpress.comaffinanotech.comnih.gov The construction typically relies on the coupling of smaller, functionalized oxazole (B20620) units.

For instance, the synthesis of a related L2H2-6OTD-dimer starts from a diamine precursor (compound 4 in a published scheme), which contains a protected amino acid portion. nih.gov Key starting materials in these syntheses generally include:

Functionalized Amino Acids: These provide the chiral backbone and attachment points for side chains.

Oxazole Fragments: Pre-formed mono-, di-, or trioxazole units are common building blocks. nih.gov

Protecting Groups: Carbamates like Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) are extensively used to mask reactive amine functionalities during synthesis. nih.gov

Table 1: Common Precursors and Reagents in L2H2-6OTD Synthesis
Precursor/Reagent ClassSpecific Example/RoleReference
Protected DiamineProvides the core structure for dimerization and macrocyclization. nih.gov
Linking Agent1,2-bis(2-iodoethoxy)ethane, used to connect two monomer units. nih.gov
Protecting GroupsBoc (tert-butyloxycarbonyl), Cbz (carboxybenzyl), Ns (2-nitrobenzenesulfonyl). nih.gov
Deprotection AgentsTrifluoroacetic acid (TFA) for Boc removal; Hydrogen (H₂) with Pd(OH)₂ for Cbz removal. nih.gov

Sequential Reaction Steps and Intermediate Transformations to this compound

The assembly of the L2H2-6OTD scaffold is a multi-step process involving sequential protection, coupling, and deprotection reactions. nih.gov A representative synthesis of an L2H2-6OTD-dimer illustrates the complexity. The process begins with the selective deprotection of a Cbz group from the starting diamine 4 using hydrogenation, followed by the protection of the newly freed amine with a 2-nitrobenzenesulfonyl (Ns) group to yield intermediate 5 . nih.gov

The key dimerization step involves reacting two molecules of intermediate 5 with a linker, 1,2-bis(2-iodoethoxy)ethane, in the presence of a base like potassium carbonate, to form the dimer 6 . nih.gov The synthesis proceeds by converting the Ns protecting groups to the more versatile Boc groups. This is achieved by removing the Ns group with thiophenol and then treating the resulting amine with (Boc)₂O to give compound 7 . nih.gov The final step is the removal of all four Boc groups with trifluoroacetic acid (TFA) to yield the target L2H2-6OTD-dimer. nih.gov this compound is described as a key precursor in a similar, albeit distinct, pathway to the final L2H2-6OTD product. medchemexpress.eumedchemexpress.comaffinanotech.com

Optimized and Novel Synthetic Strategies for this compound

Catalytic Systems and Reaction Conditions for Enhanced this compound Formation

Catalysts play a pivotal role in the synthesis of L2H2-6OTD structures. Palladium-based catalysts are frequently used for key transformations. nih.gov For example, the deprotection of a Cbz group is efficiently carried out using palladium hydroxide (B78521) (Pd(OH)₂) on carbon under a hydrogen atmosphere. nih.gov

The conditions for coupling and cyclization reactions are critical for maximizing yield. In the dimerization step mentioned above, the choice of solvent (DMF) and base (K₂CO₃) is essential for promoting the desired nucleophilic substitution reaction while minimizing side products. nih.gov The reaction temperatures are also carefully controlled, with some steps performed at room temperature while others, like the introduction of the Ns group, are initiated at low temperatures (−78 °C) and slowly warmed. nih.gov

Table 2: Example Reaction Conditions and Yields in L2H2-6OTD-dimer Synthesis
TransformationCatalyst/ReagentsSolventYieldReference
Cbz Deprotection & Ns Protection (4 → 5)1. Pd(OH)₂, H₂ 2. NsCl, Et₃NMeOH:THF / CH₂Cl₂:MeOH69% (2 steps) nih.gov
Dimerization (5 → 6)1,2-bis(2-iodoethoxy)ethane, K₂CO₃DMF53% nih.gov
Ns to Boc Conversion (6 → 7)1. PhSH, K₂CO₃ 2. (Boc)₂ODMF71% (2 steps) nih.gov
Final Boc Deprotection (7 → 3)TFACH₂Cl₂99% nih.gov

Control of Chemoselectivity and Regioselectivity in this compound Synthesis

Chemoselectivity—the preferential reaction of one functional group over others—is managed through an extensive protecting group strategy. nih.gov In the synthesis of the L2H2-6OTD-dimer, the use of orthogonal protecting groups (Cbz, Ns, and Boc) is a classic example. The Cbz group is selectively removed by hydrogenation without affecting the Boc groups, and the Ns group can be removed under conditions that leave the Boc groups intact. nih.gov This allows chemists to unmask specific reactive sites at will for subsequent transformations.

Regioselectivity, which governs where on a molecule a reaction occurs, is primarily controlled by the inherent reactivity of the pre-constructed building blocks. By synthesizing functionalized oxazole fragments with specific substitution patterns, the subsequent coupling reactions are directed to the desired positions. nih.gov

Derivatization Pathways and Modifications from this compound Scaffold

The L2H2-6OTD scaffold, accessible via intermediates like this compound, is a versatile platform for creating a diverse range of G4-binding ligands. medchemexpress.eumedchemexpress.comaffinanotech.com Modifications are typically introduced to enhance binding affinity, improve selectivity for specific G4 topologies (e.g., telomeric vs. promoter G4s), or attach functional moieties like fluorophores or linkers for ADCs. medchemexpress.comnih.gov

Researchers have synthesized derivatives by modifying the side chains attached to the macrocyclic core. nih.gov For example, by introducing different aminoalkyl groups at various positions on the oxazole rings, new analogs with altered G4-stabilizing properties and specificity have been created. nih.gov Another strategy involves modifying the core itself, such as by introducing a small azide (B81097) moiety, which allows for bioorthogonal "click" chemistry reactions to visualize the ligand's targets within cells.

Compound Names

Abbreviation/CodeFull or Descriptive Name
L2H2-6OTDA macrocyclic hexaoxazole telomestatin analog
This compoundAn intermediate in the synthesis of L2H2-6OTD
ADCAntibody-Drug Conjugate
G4G-quadruplex
Boctert-butyloxycarbonyl
CbzCarboxybenzyl
Ns2-nitrobenzenesulfonyl
DMFDimethylformamide
TFATrifluoroacetic acid
Pd(OH)₂Palladium hydroxide
NsCl2-Nitrobenzenesulfonyl chloride
Et₃NTriethylamine
PhSHThiophenol

Introduction of Varied Side Chains and Functional Groups onto this compound

The strategic modification of this compound through the introduction of various side chains and functional groups is a key methodology for developing novel compounds with specific affinities and functionalities. A functional group is a specific arrangement of atoms within a molecule that is responsible for the molecule's characteristic chemical reactions. pressbooks.pubebsco.comwikipedia.org The inherent reactivity of these groups allows for the transformation of simple hydrocarbons into more complex structures. ebsco.com

Researchers have successfully synthesized a series of macrocyclic hexaoxazoles, known as 6OTDs, by introducing different side chains to the core structure. nih.gov This approach aims to create ligands that can recognize both the G-quartet and the grooves of G-quadruplexes (G4s), which are higher-order DNA structures. nih.gov For instance, novel tri-substituted L2H2-6OTD derivatives have been designed and synthesized, bearing aminoethyl, aminoethoxyethyl, and piperazinyethoxyethyl groups. nih.gov The introduction of these side chains is intended to enhance the affinity for telomeric G4s and the specificity of the interaction. nih.gov

Molecular docking studies have provided insights into how these modifications influence interactions. For example, in certain derivatives, the hexaoxazole moiety is predicted to stack with the G-quartet, while a newly introduced piperazinylalkyl side chain interacts with the groove of the G4 structure. mdpi.com This interaction is likely facilitated by the two piperazine (B1678402) nitrogens engaging with the DNA phosphate (B84403) backbone. mdpi.com

The process of adding these functional groups, known as functionalization, imparts different physical and chemical properties to the parent compound. pressbooks.pub The reactivity of a functional group can be influenced by the presence of other nearby functional groups. wikipedia.org The table below summarizes various functional groups and their general properties.

Functional GroupFormulaProperties
Amine-NH2Basic, can form hydrogen bonds.
EtherR-O-R'Generally unreactive, can act as hydrogen bond acceptors.
PiperazineC4H10N2A heterocyclic amine with two nitrogen atoms, often used to link molecular fragments and improve solubility.
CarbonylC=OPolar, reactive site for nucleophilic attack.
Hydroxyl-OHPolar, can form hydrogen bonds, can act as a weak acid.
EsterR-COO-R'Can be hydrolyzed, important in synthesis.

This table provides a general overview of the properties of common functional groups that may be relevant to the synthesis of L2H2-6OTD derivatives.

The synthesis of these modified compounds often involves multi-step procedures. For example, the synthesis of a tri-substituted 6OTD derivative might start with a precursor molecule which then undergoes a series of reactions to attach the desired side chains. nih.gov These synthetic efforts have led to the development of compounds with improved properties, such as enhanced stabilization of specific G4 structures. mdpi.com

Formation of Dimeric and Multimeric L2H2-6OTD Constructs from this compound

Building upon the monomeric L2H2-6OTD structure, researchers have explored the synthesis of dimeric and even tetrameric constructs to enhance binding affinity and specificity for multimeric G-quadruplexes. nih.govresearchgate.net This strategy is based on the principle that linking multiple ligand units can lead to a significant increase in avidity for the target. vulcanchem.com

A key example is the synthesis of an L2H2-6OTD dimer. nih.gov The synthetic route for this dimer involved several steps, starting from a protected diamine precursor. nih.govvulcanchem.com The synthesis is outlined in the following table:

StepReagents and ConditionsProductYield
1Pd(OH)₂, H₂, MeOH:THF (1:1), rt, 5 hAmine intermediate-
2NsCl, Et₃N, CH₂Cl₂:MeOH (9:1), -78 °C to rt, 16 hNs-protected amine (Compound 5)69% (over 2 steps)
31,2-bis(2-iodoethoxy)ethane, K₂CO₃, DMF, r.t. 23 hDimer (Compound 6)53%
4PhSH, K₂CO₃, DMF, rt, 1.5 h; then (Boc)₂O, rt, 12 hBoc-protected dimer (Compound 7)71%
5TFA, CH₂Cl₂, rt, 3 hL2H2-6OTD-dimer (Compound 3)99%

This table summarizes the synthetic steps for the L2H2-6OTD-dimer as reported in the literature. nih.govvulcanchem.com

The design of the linker is a critical aspect of creating these multimeric constructs. For the L2H2-6OTD dimer, a triethylene glycol linker was chosen for its flexibility and hydrophilicity, which helps to minimize steric hindrance and improve solubility. nih.govvulcanchem.com The length of the linker is also crucial; a spacer of about 10–15 Å was deemed optimal for bridging adjacent G4 units in telomeric DNA. vulcanchem.com

The resulting L2H2-6OTD dimer demonstrated superior stabilization of long telomeric DNAs compared to its monomeric counterpart. nih.gov It is proposed that the dimer interacts with long telomeric DNAs by inducing an anti-parallel G4 structure in each 24-base unit. nih.gov This bivalent binding allows one dimer molecule to span two adjacent G4 units, a more efficient interaction than the two monomer molecules required to achieve similar stabilization. vulcanchem.com

The concept has been extended further to create tetrameric telomestatin derivatives. researchgate.net These higher-order constructs are designed to bind to multiple G4s with even greater affinity, potentially offering enhanced selectivity for long telomeric overhangs which can contain tandem G-quadruplexes. researchgate.netnih.gov

Mechanistic Insights into the Formation and Reactivity of L2h2 6otd Intermediate 3

Proposed Reaction Mechanisms for L2H2-6OTD Intermediate-3 Synthesis

The synthesis of L2H2-6OTD and its analogs typically involves the construction of a polyoxazole backbone, followed by macrocyclization. The formation of the oxazole (B20620) rings is a critical step, and several methods are established for this purpose. One of the key strategies employed in the synthesis of telomestatin (B1682999), a parent compound to L2H2-6OTD, involves the use of dirhodium(II)-catalyzed reactions of diazocarbonyl compounds to generate the oxazole heterocycles.

Given that this compound is a precursor in the synthesis of the final macrocycle, its formation likely involves the coupling of smaller, functionalized oxazole units or the formation of a key oxazole ring within a larger acyclic precursor. A plausible reaction mechanism for the formation of an oxazole-containing intermediate, in the broader context of telomestatin analog synthesis, could involve the following steps:

Activation of a Carboxylic Acid: The synthesis may begin with the activation of a carboxylic acid derivative of a pre-formed oxazole-containing fragment. This activation can be achieved using standard coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride).

Amide Bond Formation: The activated carboxylic acid would then react with an amine-functionalized fragment to form an amide bond. This step is crucial for elongating the precursor chain that will ultimately form the macrocycle.

Oxazole Ring Formation: If the intermediate-3 designation refers to the formation of a specific oxazole ring, the Robinson-Gabriel synthesis or a modified van Leusen reaction could be employed.

Robinson-Gabriel Synthesis: This would involve the cyclodehydration of an α-acylamino ketone precursor. The reaction is typically acid-catalyzed and results in the formation of a 2,5-disubstituted oxazole.

Van Leusen Oxazole Synthesis: This method utilizes tosylmethyl isocyanide (TosMIC) to react with an aldehyde, forming a 5-substituted oxazole. This is a versatile method for introducing the oxazole moiety.

The specific functionalities on the reacting partners would be strategically chosen to allow for subsequent reactions, such as the final macrocyclization step.

Investigation of Rate-Determining Steps and Kinetic Profiles in this compound Formation

The kinetic profile and the rate-determining step of the formation of this compound would be highly dependent on the specific reaction mechanism employed. Without explicit experimental data for this particular intermediate, a general analysis can be provided based on the proposed mechanisms.

In a multi-step synthesis leading to a complex intermediate, the rate-determining step is often the one with the highest activation energy.

For Amide Bond Formation: The rate of amide bond formation is influenced by the nature of the coupling agent, the steric hindrance around the reacting centers, and the reaction temperature. In many cases, the formation of the activated ester from the carboxylic acid can be the slower step.

For Oxazole Ring Formation:

In the Robinson-Gabriel synthesis , the cyclodehydration step is often the rate-determining step. The efficiency of this step can be influenced by the strength of the acid catalyst and the ability to remove water from the reaction mixture.

In the van Leusen oxazole synthesis , the initial nucleophilic attack of the deprotonated TosMIC on the aldehyde is typically fast. The subsequent cyclization and elimination of toluenesulfinic acid to form the oxazole ring could be the rate-limiting part of the sequence.

A hypothetical kinetic profile for the formation of an intermediate via a two-step process (e.g., coupling followed by cyclization) would show the concentration of the initial reactants decreasing over time, with a transient increase in the concentration of the coupled intermediate before it is consumed in the subsequent cyclization to form the final intermediate-3.

Table 1: Factors Influencing Reaction Kinetics

Reaction StepPotential Rate-Determining FactorMethod of Investigation
Amide CouplingEfficiency of carboxylic acid activationIn-situ reaction monitoring (e.g., by IR or NMR spectroscopy) to observe the disappearance of the starting material and the appearance of the activated species and product.
Oxazole CyclizationRing-closing and dehydration/eliminationKinetic studies varying catalyst concentration and temperature. Computational modeling to determine activation barriers.

Mechanistic Aspects of this compound as a Reactive Building Block

Once formed, this compound would serve as a key building block for the completion of the L2H2-6OTD synthesis. Its reactivity would be dictated by the functional groups present on the molecule. Assuming it is an advanced precursor, it would likely possess functionalities poised for the final macrocyclization step.

The key mechanistic aspect of its role as a reactive building block would be its participation in an intramolecular reaction to form the macrocyclic structure. This is often a challenging step due to entropic factors.

Macrolactamization: If the intermediate has a terminal carboxylic acid and a terminal amine, an intramolecular amide bond formation would lead to the macrocycle. High-dilution conditions are typically employed to favor the intramolecular reaction over intermolecular polymerization. The choice of a suitable activating agent and catalyst is critical to achieve good yields.

Other Macrocyclization Strategies: Depending on the functional groups present, other macrocyclization reactions could be employed, such as ring-closing metathesis (if the intermediate has terminal alkenes) or a Suzuki-Miyaura cross-coupling reaction (if the intermediate has a halide and a boronic acid/ester).

The oxazole rings within the intermediate are generally stable, aromatic heterocycles. However, they can influence the conformation of the acyclic precursor, potentially pre-organizing it for the macrocyclization step. The lone pairs on the nitrogen and oxygen atoms of the oxazole rings can also act as coordination sites for any metal catalysts used in subsequent steps.

Table 2: Potential Reactive Moieties on this compound for Further Transformation

Functional GroupPotential Subsequent ReactionMechanistic Consideration
Terminal Carboxylic AcidMacrolactamizationActivation of the carboxylic acid and intramolecular nucleophilic attack by an amine.
Terminal AmineMacrolactamizationNucleophilic attack on an activated carboxylic acid.
Halogen (e.g., Br, I)Cross-coupling (e.g., Suzuki, Sonogashira)Oxidative addition of a palladium(0) catalyst to the C-X bond, followed by transmetalation and reductive elimination.
Terminal Alkyne/AlkeneClick Chemistry / Ring-Closing Metathesis[3+2] cycloaddition with an azide (B81097) for click chemistry, or catalysis with a ruthenium-based catalyst for RCM.

Advanced Characterization and Analytical Methodologies for L2h2 6otd Intermediate 3 Research

Spectroscopic Techniques for Elucidating Structural Nuances Pertinent to Reactivity and Interaction

Spectroscopic methods are indispensable for probing the structural dynamics of ligand-DNA complexes at a molecular level. These techniques provide insights into conformational changes and specific binding modes that govern the biological activity of L2H2-6OTD derivatives.

Circular Dichroism (CD) spectroscopy is a powerful optical technique that measures the differential absorption of left and right circularly polarized light by chiral molecules. mdpi.comnih.gov This method is exceptionally sensitive to the secondary structure of nucleic acids and is widely employed to monitor conformational changes upon ligand binding. mdpi.comnih.gov In the study of L2H2-6OTD derivatives, CD spectroscopy provides critical information on how these ligands influence the topology of DNA, particularly G-quadruplex structures.

When a ligand like an L2H2-6OTD derivative binds to DNA, it can induce changes in the DNA's conformation, which are reflected in the CD spectrum. nih.gov For instance, the binding of a ligand might stabilize a particular G-quadruplex fold, leading to a characteristic CD signal. CD melting experiments, where the CD signal is monitored as a function of temperature, are used to assess the thermal stability of the ligand-DNA complex. nih.gov A significant increase in the melting temperature (Tm) of the DNA in the presence of the ligand indicates stabilization. nih.gov

In a study investigating the cooperative binding of L2H2-6OTD and Pyridostatin (B1662821) (PDS) to a human telomeric G-quadruplex, CD melting curves showed a significant increase in the melting temperature when both ligands were present, suggesting a synergistic stabilization effect. nih.gov This cooperative binding is a key finding, as it points towards an allosteric mechanism where the binding of one ligand enhances the binding of the other. nih.gov

Table 1: Illustrative CD Melting Data for Ligand-DNA Complexes

Ligand(s)Target DNAChange in Melting Temperature (ΔTm)Implication
L2H2-6OTDTelomeric G-quadruplexSignificant IncreaseStabilization of G-quadruplex
Pyridostatin (PDS)Telomeric G-quadruplexSignificant IncreaseStabilization of G-quadruplex
L2H2-6OTD + PDSTelomeric G-quadruplexFurther Significant IncreaseCooperative/Allosteric Binding
Phen-DC3 + Braco-19Telomeric G-quadruplexNo Significant Additive IncreaseCompetitive Binding

This table is generated based on the principles and findings described in the referenced study. nih.gov Actual ΔTm values would be determined experimentally.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the atomic-level structural elucidation of molecules in solution. sygnaturediscovery.comspringernature.com In the context of L2H2-6OTD and its derivatives, NMR is instrumental in determining the precise binding modes with DNA and resolving the three-dimensional structure of the resulting complexes. nih.govnih.gov

Both ligand-observed and protein-observed (or in this case, DNA-observed) NMR experiments can be employed. sygnaturediscovery.com In ligand-observed NMR, the signals from the L2H2-6OTD derivative are monitored upon titration with DNA. springernature.com Changes in the chemical shifts of the ligand's protons can identify the specific parts of the molecule involved in the interaction. Conversely, DNA-observed NMR, often requiring isotopic labeling of the DNA, can reveal which nucleotides are perturbed upon ligand binding, thus mapping the binding site on the nucleic acid. nih.gov

The three-dimensional structure of the complex formed between an L2H2-6OTD derivative and a human telomeric G-quadruplex (hTelo) has been determined by NMR (PDB ID: 2MB3). nih.gov Such structural data provide invaluable insights into the specific contacts, such as hydrogen bonds and π-π stacking interactions, that stabilize the complex. This level of detail is crucial for understanding the basis of binding affinity and selectivity, and for guiding the rational design of new, more potent, and selective G-quadruplex ligands.

Mass Spectrometry for Investigating Ligand-DNA Stoichiometry and Complex Formation with L2H2-6OTD Derivatives

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of molecules and complexes, making it highly suitable for studying non-covalent ligand-DNA interactions. d-nb.info Nano-electrospray ionization mass spectrometry (nESI-MS) is particularly effective for observing the intact stoichiometry of these complexes in the gas phase. nih.gov

Research on L2H2-6OTD has utilized nESI-MS to confirm the binding stoichiometry with G-quadruplex DNA. nih.gov For example, experiments have shown a 1:1 binding ratio between L2H2-6OTD and a telomeric G-quadruplex. nih.gov Furthermore, in studies of cooperative binding, mass spectrometry was able to demonstrate the formation of a ternary complex with a 1:1:1 ratio of the G-quadruplex, L2H2-6OTD, and another ligand, Pyridostatin (PDS). nih.govresearchgate.net This finding provided direct evidence for the cooperative allosteric binding suggested by CD melting assays. nih.gov The mass spectra also revealed the ejection of coordinated sodium ions upon the formation of the ternary complex, offering further mechanistic insights. nih.govresearchgate.net

Table 2: Stoichiometry of L2H2-6OTD Derivative and DNA Complexes Determined by Mass Spectrometry

Complex ComponentsObserved StoichiometryTechniqueReference
L2H2-6OTD + Telomeric G-quadruplex1:1nESI-MS nih.gov
PDS + Telomeric G-quadruplex1:1nESI-MS nih.gov
L2H2-6OTD + PDS + Telomeric G-quadruplex1:1:1nESI-MS nih.govresearchgate.net

Biophysical Assays for Ligand-DNA Binding and Stability Evaluation of L2H2-6OTD Derivatives (e.g., FRET melting assay, EMSA, SPR)

A variety of biophysical assays are employed to quantify the binding affinity and stability of L2H2-6OTD derivatives with their DNA targets. sygnaturediscovery.comcriver.comnih.gov These methods provide crucial quantitative data to complement the structural information obtained from spectroscopic and spectrometric techniques.

The Förster Resonance Energy Transfer (FRET) melting assay is a widely used method to assess the stabilization of G-quadruplex structures by ligands. nih.gov In this assay, a DNA oligonucleotide is labeled with a FRET pair (a donor and an acceptor fluorophore). In the folded G-quadruplex state, the fluorophores are in close proximity, resulting in a high FRET signal. Upon thermal denaturation, the structure unfolds, the fluorophores move apart, and the FRET signal decreases. The melting temperature (Tm) is the temperature at which 50% of the DNA is unfolded. A ligand that stabilizes the G-quadruplex will cause an increase in the Tm. FRET melting assays have shown that L2H2-6OTD is a potent stabilizer of G-quadruplex DNA. nih.gov For instance, the symmetrical macrocyclic hexaoxazole compound 3,3-L2H2-6OTD strongly stabilizes the antiparallel telo24 DNA G-quadruplex with a significant increase in melting temperature (ΔTm value of 18.8 °C). nih.gov

Electrophoretic Mobility Shift Assay (EMSA) is another technique used to study ligand-DNA binding. This method is based on the principle that a DNA-ligand complex will migrate more slowly through a polyacrylamide or agarose (B213101) gel than the free DNA. While not explicitly detailed in the provided context for L2H2-6OTD, EMSA is a standard method for confirming binding and assessing relative affinities.

Surface Plasmon Resonance (SPR) is a powerful, label-free technique for real-time monitoring of biomolecular interactions. criver.com In an SPR experiment, one molecule (e.g., the DNA) is immobilized on a sensor chip, and the other molecule (the ligand) is flowed over the surface. Binding is detected as a change in the refractive index at the sensor surface. SPR can provide detailed kinetic data, including association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (KD) can be calculated, offering a precise measure of binding affinity. researchgate.net

Single-molecule FRET studies have also been used to investigate the impact of L2H2-6OTD on intermolecular G-quadruplex formation. semanticscholar.org These experiments revealed that L2H2-6OTD significantly enhances the formation of these structures, with the equilibrium constant (Keq) decreasing by an order of magnitude in its presence for certain G-quadruplex arrangements. semanticscholar.org

Table 3: Biophysical Assay Data for L2H2-6OTD Derivatives

AssayLigandDNA TargetKey FindingReference
FRET Melting Assay3,3-L2H2-6OTDantiparallel telo24 DNA G4ΔTm = 18.8 °C nih.gov
FRET Melting Assay4,2-L2H2-6OTDantiparallel telo24 DNA G4ΔTm = 7.9 °C nih.gov
FRET Melting Assay5,1-L2H2-6OTDantiparallel telo24 DNA G4ΔTm = 4.1 °C nih.gov
Single-Molecule FRETL2H2-6OTD3+1 GGG intermolecular G-quadruplexKeq decreased from 1.7 µM to 0.2 µM semanticscholar.org

Computational and Theoretical Investigations of L2h2 6otd Intermediate 3

Quantum Chemical Calculations on L2H2-6OTD Intermediate-3 and its Derivatives (e.g., DFT studies for electronic structure and reactivity)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for understanding the electronic structure and inherent reactivity of a molecule. While specific DFT studies on this compound are not publicly documented, the methodologies are well-established and have been applied extensively to its parent compound, L2H2-6OTD, and other related oxazole-based macrocycles. nih.govresearchgate.netmdpi.com These calculations provide a theoretical framework for predicting the behavior of the intermediate in its synthetic pathway.

DFT calculations are used to determine a molecule's ground-state geometry, electron distribution, and orbital energies. For a synthetic intermediate, this information is invaluable. The calculated molecular electrostatic potential (MEP) map can identify nucleophilic and electrophilic sites, predicting how the intermediate will interact with other reagents. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are used to calculate the HOMO-LUMO gap, a key indicator of chemical reactivity and kinetic stability.

In the context of related G-quadruplex ligands, researchers have employed various DFT functionals, such as the hybrid wB97XD and B3LYP, combined with basis sets like 6-31G(d,p) or def2-TZVP, to achieve a balance between computational cost and accuracy. researchgate.netmdpi.com These studies compute interaction energies, optimized geometries of ligand-DNA complexes, and electronic parameters to correlate structure with activity. researchgate.net Such approaches, when applied to this compound, would elucidate the electronic properties that prime it for the subsequent macrocyclization step in the synthesis of L2H2-6OTD.

Table 1: Application of Quantum Chemical Methods to Oxazole-Based Ligands

Method/Basis SetSystem StudiedKey Insights Provided
DFT (wB97XD/6-31G(d,p))Heterocyclic ligands stacking on a model G-quadruplexCalculation of ligand-GQ stacking energies (affinities) as descriptors for anticancer activity. mdpi.com
DFT (B3LYP/6-311++G(d,p))A novel unsaturated macrocyclic hexaoxazoleCalculation of extensive molecular and electronic parameters to support experimental findings. researchgate.net
DFT (M06-2X/def2-TZVP)General organic radical speciesProvides optimized 3D geometries, enthalpies, Gibbs free energy, Mulliken charges, and spin densities.

Molecular Dynamics Simulations and Docking Studies for Ligand-DNA Interactions of L2H2-6OTD Scaffolds

Molecular dynamics (MD) simulations and molecular docking are indispensable computational techniques for studying the dynamic interactions between a ligand and its biological target. For L2H2-6OTD and its derivatives, these methods have been instrumental in elucidating the binding modes and stabilization effects on G-quadruplex (G4) DNA structures. mdpi.commdpi.comacs.org L2H2-6OTD is a telomestatin (B1682999) analog designed to bind and stabilize G4 DNA, which can form in telomeres and oncogene promoter regions, thereby inhibiting telomerase and gene transcription in cancer cells. medchemexpress.comnih.gov

Docking studies are typically used to predict the preferred binding orientation of a ligand to its receptor. For L2H2-6OTD scaffolds, docking has consistently shown that the planar macrocyclic core interacts with the terminal G-quartets of the G4 structure primarily through π-π stacking interactions. mdpi.commdpi.com The side chains are shown to play a crucial role by interacting with the grooves or the phosphate (B84403) backbone of the DNA, contributing to both affinity and selectivity. mdpi.com For instance, docking studies on tri-substituted 6OTD derivatives revealed that newly introduced side chains could efficiently interact with the G4 groove, enhancing preferential stabilization of telomeric G4 over other G4s like those in c-kit and K-ras promoters. mdpi.com

MD simulations provide a more detailed, dynamic picture of the binding event over time. All-atom MD simulations with explicit solvent are used to assess the stability of the docked poses, characterize conformational changes in both the ligand and the DNA, and calculate binding free energies. acs.org Studies on telomestatin and its analogs have shown that these ligands can induce specific G4 topologies, such as the anti-parallel or hybrid forms, upon binding. nih.govacs.org MD simulations have also been used to rationalize the cooperative binding of L2H2-6OTD with other ligands, suggesting an allosteric mechanism where the binding of one ligand induces a conformational change in the G4 that favors the binding of a second. nih.gov

Table 2: Summary of Docking and MD Simulation Studies on L2H2-6OTD Scaffolds and Analogs

Ligand(s)DNA TargetMethodKey Findings
Tri-substituted 6OTD derivatives (e.g., 5b)Telomeric G4 (parallel-type model)DockingThe hexaoxazole moiety stacks with the G-quartet, while the side chain interacts with the groove, explaining selectivity for telomeric G4. mdpi.com
Telomestatin, TMPyP4, BSU6037, BRACO19Telomeric 3' quadruplex-duplex hybridMD SimulationsTelomestatin showed strong binding energy and selectivity for the G-quadruplex over the duplex region, primarily via end-stacking. acs.org
L2H2-6OTD and Pyridostatin (B1662821) (PDS)Telomeric DNA G-quadruplexMass Spectrometry, Single-Molecule AssaysRevealed a cooperative, allosteric binding mechanism, forming a 1:1:1 ternary complex (DNA:PDS:L2H2-6OTD). nih.gov
L2H2-6OTD DimerLong telomeric DNAs (telo48, 72, 96)Molecular ModelingA single dimer molecule can span two adjacent G4 units in a "sandwich" mode, explaining its superior stabilization efficacy compared to the monomer. vulcanchem.com

Prediction of Reactivity and Elucidation of Mechanistic Pathways of this compound

This compound is identified as a precursor in the synthesis of the final L2H2-6OTD macrocycle. medchemexpress.commedchemexpress.com The total synthesis of telomestatin and its complex analogs like L2H2-6OTD is a significant challenge, typically involving the coupling of linear poly-oxazole fragments followed by a crucial macrocyclization step. nih.govjst.go.jp Computational chemistry plays a vital role in predicting the reactivity of intermediates like this compound and in elucidating the complex, often competitive, mechanistic pathways of the macrocyclization reaction.

The synthesis of such macrocycles is known to be fraught with challenges, including low yields and potential epimerization at chiral centers during the ring-closing step. jst.go.jp Theoretical calculations can model the reaction landscape to address these problems. By applying DFT, chemists can calculate the transition state energies for different potential reaction pathways. This allows for the prediction of the most kinetically favorable route and helps in understanding why certain reaction conditions or coupling reagents (like HATU or DPPA/HOBt) are more effective than others. nih.govjst.go.jp

For this compound, which is a linear precursor, computational modeling would focus on the intramolecular cyclization. Calculations can determine the conformational preferences of the linear chain, identifying low-energy conformations that are pre-organized for cyclization. By modeling the transition states for the desired amide bond formation versus potential side reactions, the model can predict reaction outcomes and guide the optimization of reaction conditions to maximize the yield of the desired 24-membered macrocycle. nih.gov Furthermore, computational analysis can shed light on the role of templating ions, such as Na⁺, which have been found to be beneficial in the macrocyclization step by organizing the linear precursor into a favorable conformation for ring closure. nih.gov

Role and Impact of L2h2 6otd Intermediate 3 in G Quadruplex Ligand Research

Influence of L2H2-6OTD Intermediate-3 Structural Variations on G-Quadruplex Topology Modulation

The structural framework of L2H2-6OTD, derived from its intermediate, plays a crucial role in how it interacts with and modulates the topology of G-quadruplexes. G4s can adopt various topologies, including parallel, anti-parallel, and hybrid forms. mdpi.comnih.gov The symmetrical macrocyclic structure of the parent compound, 3,3-L2H2-6OTD, is known to induce a classic anti-parallel structure in telomeric DNA. rsc.org

However, altering the connectivity of the oxazole (B20620) rings within the macrocycle leads to significant changes in the induced G4 topology. For instance, unsymmetrical derivatives such as 4,2-L2H2-6OTD and 5,1-L2H2-6OTD, induce anti-parallel and hybrid-type topologies, respectively. nih.govrsc.org Molecular mechanics calculations suggest that these differences are due to the varied directions of the side chains, which affects the planarity of the macrocyclic moiety and its interaction with the G4 structure. mdpi.comrsc.org Specifically, the decreased planarity in the unsymmetrical derivatives results in weaker stabilization of telomeric DNA compared to the symmetrical 3,3-L2H2-6OTD. mdpi.com

Furthermore, dimerization of the L2H2-6OTD scaffold, creating L2H2-6OTD-dimer, has been shown to effectively interact with long telomeric DNA by inducing an anti-parallel G4 structure within each 24-base pair unit. nih.gov This dimeric form stabilizes long telomeric DNA more efficiently than the monomeric L2H2-6OTD. nih.gov The introduction of additional side chains to the core structure, creating tri-substituted derivatives, is another strategy to influence G4 topology. These modifications aim to create more specific interactions with the grooves of the G4 structure, in addition to the π-π stacking of the macrocyclic core with the G-quartet. mdpi.com

Comparative Analysis of this compound Derivatives as G4 Stabilizers

The ability of L2H2-6OTD derivatives to stabilize G-quadruplex structures has been extensively studied and compared, revealing key structure-activity relationships. The parent compound, L2H2-6OTD, and its derivatives are part of a larger family of macrocyclic hexaoxazoles (6OTDs) developed as G4 ligands. nih.gov

Fluorescence Resonance Energy Transfer (FRET) melting assays are commonly used to quantify the G4 stabilizing ability of these compounds by measuring the change in melting temperature (ΔTm) of a G4-forming DNA sequence upon ligand binding. For example, the symmetrical 3,3-L2H2-6OTD strongly stabilizes anti-parallel telomeric G4 DNA with a ΔTm of 18.8 °C. mdpi.com In contrast, the unsymmetrical derivatives 4,2-L2H2-6OTD and 5,1-L2H2-6OTD show significantly lower stabilizing effects, with ΔTm values of 7.9 °C and 4.1 °C, respectively. mdpi.com

The introduction of a third side chain to the L2H2-6OTD scaffold has yielded mixed results. While some tri-substituted derivatives showed increased ΔTm values for telomeric G4 compared to the di-substituted parent compound, others did not. mdpi.com Notably, the derivative 5b , which has a piperazinylalkyl side chain, was found to preferentially stabilize telomeric G4 over the G4s found in the c-kit and K-ras gene promoters. mdpi.com This highlights the potential for tuning the selectivity of these ligands.

Dimerization of the L2H2-6OTD scaffold has proven to be an effective strategy for enhancing stabilization, particularly for long telomeric DNA. The L2H2-6OTD-dimer stabilizes long telomeric DNAs more efficiently than its monomeric counterpart. nih.gov

CompoundG4 TargetStabilization (ΔTm in °C)Key Structural Feature
3,3-L2H2-6OTDTelomeric (anti-parallel)18.8Symmetrical macrocycle
4,2-L2H2-6OTDTelomeric7.9Unsymmetrical macrocycle
5,1-L2H2-6OTDTelomeric4.1Unsymmetrical macrocycle
L2H2-6OTD-dimerLong telomericHigher than monomerDimeric structure
5bTelomericPreferential stabilizationTri-substituted with piperazinylalkyl side chain

Strategies for Enhancing Selectivity and Binding Affinity of L2H2-6OTD Scaffolds

A primary goal in the development of G4 ligands is to enhance their selectivity for specific G4 structures and to increase their binding affinity. Several strategies have been explored using the L2H2-6OTD scaffold.

One key strategy is the modification of the side chains attached to the macrocyclic core. mdpi.com The two aminoalkyl side chains of L2H2-6OTD interact with the phosphate (B84403) backbone of the DNA. mdpi.com By introducing a third side chain, researchers aim to create additional interactions with the grooves of the G4, which can lead to increased affinity and selectivity. mdpi.com For instance, the tri-substituted derivative 5b demonstrated preferential stabilization of telomeric G4s over those of c-kit and K-ras. mdpi.com

Another approach is the alteration of the macrocyclic core itself. The planarity of the hexaoxazole ring system is crucial for effective π-π stacking with the G-quartet. mdpi.com Asymmetrical arrangements of the oxazole units, as seen in 4,2-L2H2-6OTD and 5,1-L2H2-6OTD, decrease this planarity and reduce binding affinity. mdpi.com Conversely, expanding the macrocycle to a heptaoxazole (L1H1-7OTD) has been shown to result in strong interaction with G4 DNA. nih.gov

Dimerization of the L2H2-6OTD scaffold represents another innovative strategy. nih.gov While this did not significantly increase the affinity for a single G4 unit, the L2H2-6OTD-dimer showed enhanced stabilization of long, flexible telomeric DNA by interacting with multiple G4 units in a sandwich-like manner. nih.govresearchgate.net This approach improves selectivity for the extended G4 structures found in telomeres. researchgate.net

StrategyExample DerivativeOutcome
Side Chain Modification5b (tri-substituted)Increased selectivity for telomeric G4
Macrocycle Alteration4,2-L2H2-6OTDDecreased binding affinity
DimerizationL2H2-6OTD-dimerEnhanced stabilization of long telomeric DNA
MultimerizationDendrimer L2H2-6OTDEnhanced binding affinity

Allosteric Binding Mechanisms and Cooperative Interactions involving L2H2-6OTD Derivatives

Recent research has uncovered complex binding mechanisms involving L2H2-6OTD derivatives, including allosteric binding and cooperative interactions. Allosteric binding, a phenomenon more commonly associated with proteins, occurs when the binding of one ligand to a macromolecule influences the binding of a second ligand at a different site. nih.gov

Studies have shown that the binding of L2H2-6OTD and another G4 ligand, pyridostatin (B1662821) (PDS), to telomeric DNA G-quadruplex is cooperative and allosteric in nature. nih.govresearchgate.net Mass spectrometry has confirmed a 1:1:1 ternary complex of the G-quadruplex, PDS, and L2H2-6OTD. nih.govresearchgate.net Single-molecule mechanical unfolding assays revealed that the dissociation constant for one ligand is significantly decreased in the presence of the other, demonstrating a cooperative interaction. nih.govresearchgate.net

The proposed mechanism for this allosteric binding suggests that L2H2-6OTD first binds to the G-quadruplex via π-π stacking on the top G-quartet. nih.gov This initial binding event induces a conformational change in the G-quadruplex, specifically by dislocating one of the loops. nih.govnih.gov This altered conformation then facilitates the subsequent binding of PDS. nih.gov This cooperative, allosteric binding provides a novel avenue for designing more potent and selective G4-targeting drugs. nih.gov The folding rates of telomeric G4s can be promoted by small-molecule ligands like L2H2-6OTD. mdpi.com

Challenges and Future Perspectives in Research on L2h2 6otd Intermediate 3

Overcoming Synthetic Challenges for Complex L2H2-6OTD Intermediate-3 Analogues

The synthesis of complex analogues of L2H2-6OTD is a multi-step process that presents several significant hurdles. A primary challenge lies in the construction of the linear polyoxazole backbone, which requires a series of precise and efficient chemical reactions to link the individual oxazole (B20620) rings. The subsequent macrocyclization, the step that forms the characteristic ring structure of these molecules, is often a low-yielding process that is highly sensitive to reaction conditions.

The introduction of diverse side chains to the macrocyclic core, a key strategy for modulating the biological activity and pharmacological properties of these compounds, adds another layer of complexity to their synthesis. Researchers are continually exploring novel synthetic methodologies to improve the efficiency and versatility of these processes. One promising approach involves the use of a sodium ion template to aid in the organization of the linear precursor during the macrocyclization step, which has been shown to improve yields. nih.gov

Future efforts in this area will likely focus on the development of more convergent and modular synthetic routes that allow for the rapid and efficient generation of a wide range of L2H2-6OTD analogues with diverse functional groups. This will be crucial for the systematic exploration of the structure-activity landscape of this class of compounds.

Advancements in Understanding Structure-Activity Relationships for L2H2-6OTD Derivatives

A key area of ongoing research is the elucidation of the structure-activity relationships (SAR) that govern the interaction of L2H2-6OTD derivatives with their G-quadruplex targets. The central macrocyclic hexaoxazole core is understood to be the primary G-quadruplex binding motif, likely interacting with the G-quartets through π-stacking interactions. The nature and positioning of the side chains, however, play a critical role in determining the affinity and selectivity of these compounds for different G-quadruplex topologies.

For instance, the introduction of cationic side chains, such as those containing primary amines or N,N-dimethylamines, has been shown to enhance G-quadruplex stabilization. nih.gov This is attributed to favorable electrostatic interactions with the negatively charged phosphate (B84403) backbone of the DNA. nih.gov Furthermore, the specific arrangement of these side chains on the macrocyclic scaffold can influence the selectivity for different G-quadruplex structures, such as those found in telomeres versus those in the promoter regions of oncogenes like c-kit and K-ras. mdpi.com

The L2H2-6OTD dimer has been shown to be more effective at stabilizing long telomeric DNA compared to its monomeric counterpart. nih.gov This enhanced activity is thought to result from the ability of the dimer to simultaneously interact with two separate G-quadruplex units. nih.gov

Table 1: Structure-Activity Relationships of Selected L2H2-6OTD Derivatives

Compound Key Structural Features Observed Activity Reference
L2H2-6OTD Macrocyclic hexaoxazole with two amino side chains Stabilizes G-quadruplex structures nih.gov
L2H2-6OTD-dimer Two L2H2-6OTD units linked together More potent stabilization of long telomeric DNA than the monomer nih.gov
HXLV Macrocyclic hexaoxazole with one valine and one lysine (B10760008) residue High G-quadruplex stabilization with no detectable effect on duplex DNA nih.gov

| 5b | Tri-substituted 6OTD with a piperazinylalkyl side chain | Preferentially stabilizes telomeric G4 over c-kit and K-ras G4s | mdpi.com |

Computational modeling and structural biology techniques, such as NMR spectroscopy, are providing valuable insights into the specific molecular interactions that underpin the binding of these ligands to their targets. researchgate.net These approaches, in combination with systematic medicinal chemistry efforts, will be instrumental in the design of next-generation L2H2-6OTD derivatives with improved potency and selectivity.

Integration of this compound Research with Emerging Chemical Biology Approaches

The integration of research on L2H2-6OTD and its analogues with cutting-edge chemical biology tools is opening up new avenues for understanding the biological roles of G-quadruplexes and for the development of novel therapeutic strategies. One exciting development is the creation of "caged" G-quadruplex ligands. nih.gov These are modified versions of the active compound that are rendered inactive by a photolabile protecting group. The activity of these caged ligands can be precisely controlled in space and time by irradiation with light, allowing researchers to investigate the downstream cellular consequences of G-quadruplex stabilization with a high degree of precision.

Another important area of innovation is the development of fluorescently tagged L2H2-6OTD derivatives. nih.gov These probes can be used to visualize the subcellular localization of the compounds and to monitor their interactions with G-quadruplexes in living cells. This provides a powerful tool for studying the dynamic behavior of these structures and for confirming target engagement of the ligands.

Furthermore, L2H2-6OTD and its derivatives are being used in conjunction with advanced genomic and proteomic techniques to identify the specific genes and cellular pathways that are modulated by G-quadruplex stabilization. This information is crucial for understanding the therapeutic potential and potential off-target effects of these compounds. The continued development and application of these and other chemical biology approaches will be essential for translating the promise of L2H2-6OTD-based G-quadruplex binders into effective clinical therapies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.